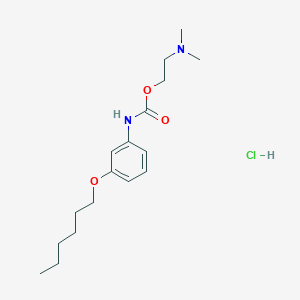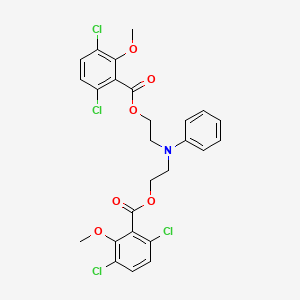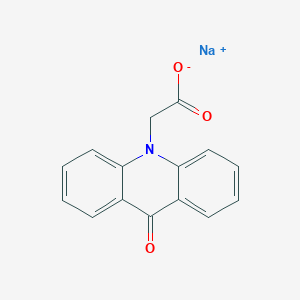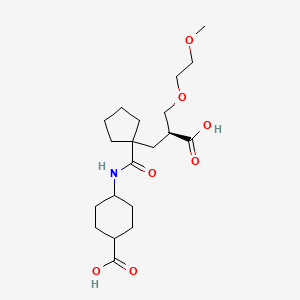
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Peptide Coupling and Enzymatic Substrate Synthesis
- A study by Brunel, Salmi, and Letourneux (2005) in "Tetrahedron Letters" highlights the use of a reagent, Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP), which is efficient for coupling conjugated carboxylic acid with methyl ester amino acids hydrochloride. This method facilitates the synthesis of various substituted amino acid derivatives, illustrating its usefulness in creating important enzymatic substrates like Fa-Met (Brunel, Salmi, & Letourneux, 2005).
Isoxazolecarboxylates Synthesis
- Schenone et al. (1991) in the "Journal of Heterocyclic Chemistry" describe the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with hydroxylamine hydrochloride, leading to high yields of esters of 5-substituted 4-isoxazolecarboxylic acids. These esters are then hydrolyzed to their corresponding carboxylic acids, showcasing a method for producing isoxazolecarboxylates (Schenone, Fossa, & Menozzi, 1991).
Polycation Hydrolysis and Biomaterial Applications
- Research by Ros et al. (2018) in "Macromolecules" investigates the hydrolytic stabilities of ester groups in polymers based on 2-(dimethylamino)ethyl methacrylate and 2-(dimethylamino)ethyl acrylate. This study is significant for applications in biomaterials and wastewater treatment, providing insights into the tunability of polymer hydrolysis rates (Ros, Kleinberger, Burke, Rossi, & Stöver, 2018).
Hydrogel Formation for Drug Delivery and Tissue Engineering
- A study by Zhang et al. (2005) in "Biomaterials" presents a method using carbodiimide chemistry for creating pH-sensitive hydrogel membranes. This technique is applicable in drug delivery and tissue engineering, demonstrating the formation of ester bonds between hydroxyl and carboxyl groups in carboxymethyl dextran (CM-dextran) (Zhang, Tang, Bowyer, Eisenthal, & Hubble, 2005).
Surface Chemistry in Biochips and Biosensors
- The work of Wang et al. (2011) in "Langmuir" explores the EDC/NHS (N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide/N-hydroxysuccinimide) activation of poly(acrylic acid) (PAA) and poly(methacrylic acid) (PMAA) brushes. This research is crucial for the performance of biochips, biosensors, and biomaterials, showing different activation mechanisms and amidation reactions on these surfaces (Wang, Yan, Liu, Zhou, & Xiao, 2011).
Propriétés
Numéro CAS |
68097-61-0 |
|---|---|
Nom du produit |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Formule moléculaire |
C17H29ClN2O3 |
Poids moléculaire |
344.9 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-5-6-7-12-21-16-10-8-9-15(14-16)18-17(20)22-13-11-19(2)3;/h8-10,14H,4-7,11-13H2,1-3H3,(H,18,20);1H |
Clé InChI |
OOBGSDAKPIVYGD-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCCN(C)C.Cl |
SMILES canonique |
CCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-hexyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B1668244.png)










